N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide
Description
N-{2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide (CAS: 1325303-98-7) is a synthetic organic compound featuring a hybrid heterocyclic core. Its structure combines a thiophene ring substituted with a 3,5-dimethylpyrazole carbonyl group and a benzenesulfonamide moiety modified with ethyl and methyl substituents.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-4-ethyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-5-15-6-8-16(9-7-15)27(24,25)21(4)17-10-11-26-18(17)19(23)22-14(3)12-13(2)20-22/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVTUOPTMEKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118089 | |
| Record name | Benzenesulfonamide, N-[2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325303-98-7 | |
| Record name | Benzenesulfonamide, N-[2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325303-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-[2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl]-4-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.39 g/mol
- InChIKey : CSKNAAFNIDYBEL-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound using the agar disc-diffusion method. The results indicated:
- Staphylococcus aureus : Inhibition Zone Diameter (IZD) of 15 mm at 100 µg/mL.
- Escherichia coli : IZD of 12 mm at 100 µg/mL.
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
The compound has also been tested for antifungal properties. In a comparative study, it was found to inhibit the growth of several fungal strains, including:
- Candida albicans
- Aspergillus niger
Table 2: Antifungal Activity Results
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
Anticancer Activity
Preliminary research suggests potential anticancer activity. The compound was tested against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
Case Study: Anticancer Efficacy
In vitro assays revealed that this compound induced apoptosis in cancer cells with an IC50 value of 25 µM for HeLa cells and 30 µM for MCF7 cells. This indicates a promising avenue for further investigation into its mechanisms of action and therapeutic potential .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the pyrazole moiety contributes to its interaction with biological targets involved in cell division and microbial metabolism.
Proposed Mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleic acid synthesis.
- Disruption of Cell Membrane Integrity : The sulfonamide group may interact with bacterial membranes, leading to cell lysis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazolylmethylcarbamate Analogs ()
Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate share functional similarities with the target compound, particularly in their use of heterocyclic rings (thiazole vs. pyrazole-thiophene) and sulfonamide-like groups. Key differences include:
- Core Structure : Thiazole derivatives emphasize a thiazole-hydroperoxypropan-2-yl motif, whereas the target compound employs a pyrazole-thiophene hybrid.
- Substituents : The analogs in feature complex peptide-like side chains, suggesting protease inhibition or antiviral activity, whereas the ethyl-methylbenzenesulfonamide group in the target compound may favor membrane permeability or metabolic stability .
| Feature | Target Compound | Thiazolylmethylcarbamate Analogs |
|---|---|---|
| Heterocycle | Pyrazole-thiophene | Thiazole-hydroperoxypropan-2-yl |
| Sulfonamide Group | 4-ethyl-N-methylbenzenesulfonamide | Ureido or carbamate linkages |
| Therapeutic Implication | Enzyme inhibition (speculative) | Protease/kinase inhibition (speculative) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
